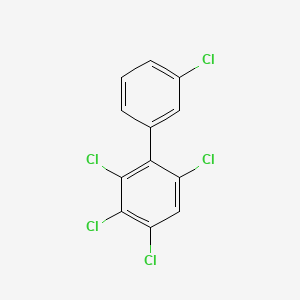

2,3,3',4,6-Pentachlorobiphenyl

Übersicht

Beschreibung

2,3,3',4,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) belonging to a class of organic compounds characterized by the presence of chlorine atoms attached to biphenyl rings. These compounds are known for their persistence in the environment and potential health hazards.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3',4,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), and at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are conducted in reactors designed to handle high temperatures and pressures, ensuring the efficient conversion of biphenyl to the desired chlorinated product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,3',4,6-Pentachlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed in anhydrous ether.

Substitution: Chlorination reactions are performed using chlorine gas (Cl₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of biphenylquinones.

Reduction: Production of biphenyl derivatives with reduced chlorine content.

Substitution: Generation of other chlorinated biphenyl congeners.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for PCBs:

2,3,3',4,6-Pentachlorobiphenyl serves as a model compound in the study of PCBs. Researchers utilize it to explore the chemical properties and environmental behaviors of PCBs due to its well-defined structure and chlorination pattern. Its stability and reactivity make it an ideal candidate for investigating the mechanisms of PCB degradation and transformation in environmental settings.

Synthesis and Reaction Studies:

The compound is also involved in synthetic studies where it undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Using potassium permanganate under acidic conditions leads to the formation of biphenylquinones.

- Reduction : Lithium aluminum hydride can reduce PCB 126 to lower chlorinated biphenyl derivatives.

Biological Research Applications

Endocrine Disruption Studies:

Research indicates that this compound interacts with the estrogen receptor, leading to endocrine disruption. This property has made it a focus in studies examining the impacts of PCBs on reproductive health and developmental processes in both animals and humans .

Toxicological Assessments:

Numerous studies have documented the toxic effects of PCB 126 on biological systems. It has been linked to liver damage, immune system alterations, and behavioral changes. For example:

- In animal models, exposure to high doses resulted in reduced growth rates and altered organ weights.

- The compound's ability to induce oxidative stress is a significant concern regarding its carcinogenic potential .

Medical Research Applications

Carcinogenicity Investigations:

this compound has been implicated in various cancer studies due to its potential carcinogenic properties. Research suggests that prolonged exposure can lead to liver tumors and other neoplastic lesions in laboratory animals . The mechanisms underlying these effects often involve disruptions in cellular signaling pathways and gene expression related to tumorigenesis.

Metabolic Studies:

The compound's metabolism has been extensively studied using liver microsomes from rats and humans. It is metabolized by cytochrome P450 enzymes in a process that can lead to the formation of hydroxylated PCB metabolites with distinct biological activities .

Industrial Applications

Material Development:

In industrial contexts, this compound has been investigated for its potential use in developing materials with specific properties such as flame retardancy and electrical insulation. However, due to its environmental persistence and toxicity concerns, its use is heavily regulated .

Case Studies

Wirkmechanismus

The mechanism by which 2,3,3',4,6-Pentachlorobiphenyl exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound binds to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways.

Pathways Involved: Activation of AhR results in the modulation of gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

2,3,3',4,6-Pentachlorobiphenyl is compared with other similar compounds, such as 2,2',4,4',5,5'-Hexachlorobiphenyl and 2,3,7,8-Tetrachlorodibenzo-p-dioxin:

Uniqueness: Unlike some other PCBs, this compound has a specific pattern of chlorine substitution that influences its biological activity and environmental behavior.

Similar Compounds: Other PCB congeners with varying degrees of chlorination and different positions of chlorine atoms on the biphenyl rings.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2,3,3',4,6-Pentachlorobiphenyl (PCB 118) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. PCBs are synthetic organic compounds that have been widely used in industrial applications but are now recognized for their persistence in the environment and potential adverse health effects. This article explores the biological activity of PCB 118, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

PCB 118 is characterized by five chlorine atoms attached to biphenyl. Its chemical structure is represented as follows:

Toxicological Effects

Research indicates that PCB 118 exhibits a range of toxicological effects:

- Endocrine Disruption : PCB 118 has been shown to interfere with thyroid hormone levels and disrupt thyroid function. Studies have demonstrated that exposure leads to decreased expression of sodium/iodide symporter (NIS) protein and impaired thyroid structure .

- Oxidative Stress : PCB 118 induces oxidative stress in cells, leading to mitochondrial damage. This has been linked to increased production of reactive oxygen species (ROS), which can activate signaling pathways associated with apoptosis .

- Carcinogenic Potential : Long-term exposure to PCBs, including PCB 118, has been associated with an increased risk of various cancers. Animal studies have indicated that chronic exposure can lead to tumor development .

The biological activity of PCB 118 is mediated through several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : PCBs can bind to AhR, leading to altered gene expression involved in xenobiotic metabolism and endocrine function.

- Mitochondrial Dysfunction : PCB 118 exposure has been shown to reduce the expression of mitochondrial respiratory chain genes, contributing to impaired energy metabolism and increased oxidative stress .

Case Studies

Several studies have investigated the effects of PCB 118 on biological systems:

- Thyroid Function Study :

- Oxidative Stress Induction :

Data Summary

Environmental Impact

PCB 118 is persistent in the environment and bioaccumulates in the food chain. Monitoring studies have shown detectable levels in human serum and wildlife, raising concerns about ecological and human health risks .

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQBSVVYMVILEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074224 | |

| Record name | 2,3,3',4,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-35-8 | |

| Record name | PCB 109 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3UL7D7EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.